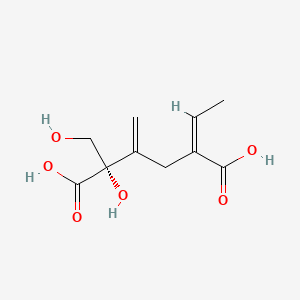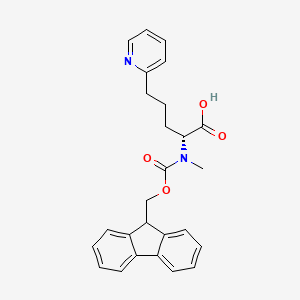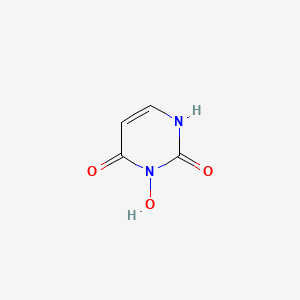
3-hydroxy-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1H-pyrimidine-2,4-dione, also known as uracil-3-ol, is a heterocyclic organic compound. It is a derivative of pyrimidine and is structurally related to uracil, one of the four nucleobases in the nucleic acid of RNA. This compound is of significant interest due to its biological and chemical properties, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic conditions. Another method includes the reaction of cyanoacetamide with formamide in the presence of a base, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated pyrimidines and nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and repair. The pathways involved often include the modulation of gene expression and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Uracil: A structurally related compound that is a nucleobase in RNA.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Uniqueness: 3-Hydroxy-1H-pyrimidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
766-44-9 |
|---|---|
Molekularformel |
C4H4N2O3 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
3-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8) |
InChI-Schlüssel |
DUXOCKGSBICXJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)N(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


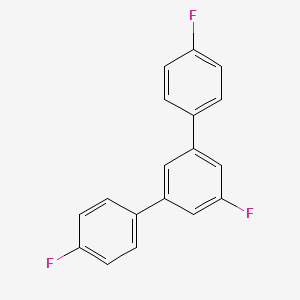
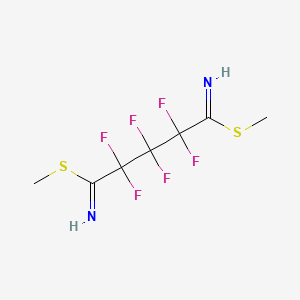
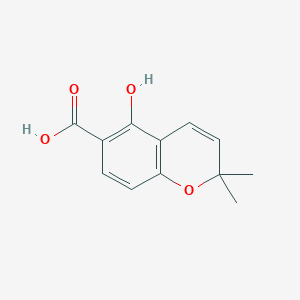



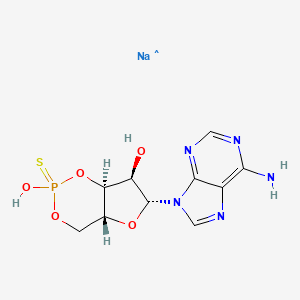

![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)

